1-(2-Ethylphenyl)pentan-1-one
Description
1-(2-Ethylphenyl)pentan-1-one is an aryl pentanone derivative featuring a 2-ethylphenyl substituent at the ketone position. These compounds are of interest due to their structural similarity to synthetic cathinones (β-keto amphetamines), which are known for their psychostimulant properties. However, unlike cathinones such as α-PVP or MDPV, this compound lacks the critical amino substituent required for dopamine/norepinephrine transporter inhibition, suggesting divergent pharmacological behavior .
Properties
IUPAC Name |
1-(2-ethylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-10-13(14)12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFMRGIBUTEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(2-ethylphenyl)pentan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
1-(2-Ethylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying ketone reactivity.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)pentan-1-one involves interactions with various molecular targets, depending on the specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)pentan-1-one
- Structure : Benzodioxol substituent at the phenyl position.
- Properties : Pale yellow oil soluble in chloroform; used as an intermediate for nervous system stimulants .
- Key Difference : The benzodioxol group enhances molecular rigidity and may influence receptor binding compared to the ethylphenyl group in the target compound.
1-(2-Hydroxyphenyl)pentan-1-one
1-(2-Furyl)pentan-1-one
N-Ethylpentylone (Ephylone)
α-PVP
MDPV
Pyrovalerone
- Structure : 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.
- Pharmacology : Approved for medical use (e.g., fatigue treatment) but abused for stimulant effects .
- Regulatory Status : Schedule IV .
Data Tables: Comparative Analysis
Table 1. Chemical and Pharmacological Comparison
Table 2. Substituent Impact on Activity
Key Findings and Limitations
- Pharmacological Gaps: Unlike cathinones, the absence of an amino group in the target compound precludes direct interaction with monoamine transporters, limiting psychostimulant activity .
Biological Activity
1-(2-Ethylphenyl)pentan-1-one, also known as 2-Ethyl-1-phenylpentan-1-one, is a ketone compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pentanone chain attached to a 2-ethylphenyl group, which influences its reactivity and interactions in biological systems. The presence of the ketone functional group and the aromatic ring are critical to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition Reactions : The ketone group can participate in nucleophilic addition reactions, which may alter the compound's interactions with biomolecules.
- Electrophilic Substitution Reactions : The aromatic ring allows for electrophilic substitution, affecting the compound's reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. The following sections detail specific activities, mechanisms, and case studies.
Antimicrobial Activity
A study highlighted the compound's potential antimicrobial properties. It was observed that structurally similar compounds could modulate biofilm formation in Fusarium species, suggesting that this compound might influence microbial growth dynamics through similar mechanisms.
Hepatotoxicity Studies
Research evaluating the effects of inhaled variants of this compound on liver health in animal models indicated significant changes in hepatic triglycerides and phospholipids at higher exposure levels. Increased liver weights were noted after prolonged exposure, suggesting potential risks associated with similar compounds.
Biofilm Modulation
Investigation into biofilm formation revealed that volatile organic compounds like this compound could stimulate filamentation and increase extracellular matrix production in microbial species. This indicates a possible role in influencing microbial behavior in clinical settings.
Study on Antimicrobial Properties
A study conducted on the antimicrobial properties of related compounds found that certain ketones exhibited significant antibacterial activity against various strains. The results indicated that modifications to the aromatic ring could enhance or diminish this activity.
Hepatic Impact Assessment
In a controlled study involving mice exposed to varying concentrations of this compound, researchers noted a dose-dependent increase in liver weight and lipid accumulation. This study underlined the need for further investigation into the long-term effects of exposure to this compound.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other ketones:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-Phenylhexan-1-one | C14H20O | Lower reactivity due to lack of ethyl group |
| 1-(2-Methylphenyl)hexan-1-one | C14H20O | Different steric properties affecting activity |
| 1-(2-Isopropylphenyl)hexan-1-one | C15H22O | Increased steric hindrance may reduce biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
